molecular formula C13H9N3O2 B12713159 1-(2-Furanyl)-4H-(1,2,4)triazolo(3,4-c)(1,4)benzoxazine CAS No. 93299-71-9

1-(2-Furanyl)-4H-(1,2,4)triazolo(3,4-c)(1,4)benzoxazine

Cat. No.: B12713159
CAS No.: 93299-71-9
M. Wt: 239.23 g/mol
InChI Key: QTGZLZRAZSYMHT-UHFFFAOYSA-N
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Description

BRN 4479234 is a chemical compound with significant importance in various scientific fields It is known for its unique properties and applications in chemistry, biology, medicine, and industry

Preparation Methods

The preparation of BRN 4479234 involves several synthetic routes and reaction conditions. One common method includes the reaction of Benzo (B) thiophene with chlorobenzene in the presence of alkali metal chloride, followed by acidification to obtain the target product . Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

BRN 4479234 undergoes various types of chemical reactions, including oxidation, reduction, and substitution. For example, it can participate in electrophilic aromatic substitution reactions, where a hydrogen atom on the aromatic ring is replaced by an electrophile such as bromine . Common reagents used in these reactions include iron (III) bromide as a catalyst. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

BRN 4479234 has a wide range of scientific research applications. In chemistry, it is used as a starting material or intermediate in organic synthesis reactions. In biology and medicine, it is studied for its potential therapeutic effects and interactions with biological targets. In industry, it is utilized in the production of various chemical products and materials .

Mechanism of Action

The mechanism of action of BRN 4479234 involves its interaction with specific molecular targets and pathways. While the exact mechanism may vary depending on the application, it generally involves binding to target molecules and modulating their activity. This can result in various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

BRN 4479234 can be compared with other similar compounds based on its chemical structure and properties. Similar compounds include those with analogous functional groups or structural motifs. The uniqueness of BRN 4479234 lies in its specific reactivity and applications, which may differ from other related compounds .

Conclusion

BRN 4479234 is a versatile compound with significant importance in various scientific fields Its unique properties and applications make it a valuable subject of study in chemistry, biology, medicine, and industry

Properties

CAS No.

93299-71-9

Molecular Formula

C13H9N3O2

Molecular Weight

239.23 g/mol

IUPAC Name

1-(furan-2-yl)-4H-[1,2,4]triazolo[3,4-c][1,4]benzoxazine

InChI

InChI=1S/C13H9N3O2/c1-2-5-10-9(4-1)16-12(8-18-10)14-15-13(16)11-6-3-7-17-11/h1-7H,8H2

InChI Key

QTGZLZRAZSYMHT-UHFFFAOYSA-N

Canonical SMILES

C1C2=NN=C(N2C3=CC=CC=C3O1)C4=CC=CO4

Origin of Product

United States

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